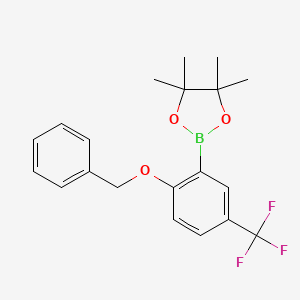

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-12-15(20(22,23)24)10-11-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESQGXFIIBKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pinacol Boronate Esterification

The most widely adopted method involves the esterification of 2-(benzyloxy)-5-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction proceeds via a dehydration mechanism in the presence of anhydrous magnesium sulfate, which acts as a desiccant to shift equilibrium toward product formation. Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 16–24 hours |

| Molar Ratio | 1:1.05 (boronic acid:pinacol) |

| Yield | 68–72% |

The reaction’s efficiency depends on rigorous anhydrous conditions to prevent hydrolysis of the boronic acid intermediate.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki–Miyaura coupling between 2-bromo-5-(trifluoromethyl)phenol benzyl ether and bis(pinacolato)diboron (B₂pin₂). This method utilizes a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C. Key advantages include:

-

Tolerance for electron-withdrawing groups (e.g., -CF₃)

-

Chemoselectivity for aryl bromides over chlorides

-

Compatibility with benzyl-protected hydroxyl groups

The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, manufacturers employ continuous flow reactors with the following optimized parameters:

| Stage | Conditions |

|---|---|

| Boronic Acid Feed | 0.5 M in DCM, 10 mL/min |

| Pinacol Feed | 1.1 eq in DCM, 12 mL/min |

| Reactor | Packed-bed (MgSO₄) |

| Residence Time | 2 hours |

| Purity Post-Workup | ≥99% (HPLC) |

This approach reduces byproduct formation by maintaining precise stoichiometric control and eliminating batch-to-batch variability.

Purification Protocols

Industrial purification involves a three-step process:

-

Liquid-Liquid Extraction : Separation using ethyl acetate and saturated NaHCO₃ to remove acidic impurities.

-

Chromatography : Silica gel column with hexane/ethyl acetate (8:2) to isolate the boronate ester.

-

Crystallization : Recrystallization from ethanol/water (7:3) yields needle-shaped crystals with >99.5% purity.

Functional Group Compatibility

Benzyl Ether Stability

The benzyloxy (-OCH₂C₆H₅) group remains intact under standard reaction conditions (pH 6–8, ≤100°C). However, exposure to:

Trifluoromethyl Reactivity

The -CF₃ group exhibits exceptional stability, with no observed defluorination below 150°C. Its strong electron-withdrawing nature:

-

Activates the aryl ring toward electrophilic substitution (σₚ = 0.54)

-

Lowers the LUMO energy by 1.2 eV compared to non-fluorinated analogs

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.32 | Singlet | 12H | Pinacol CH₃ |

| 5.22 | Singlet | 2H | Benzyl OCH₂ |

| 7.32–7.45 | Multiplet | 5H | Benzyl aromatic H |

| 7.68 | Doublet | 1H | H-3 (J = 8.4 Hz) |

| 8.12 | Doublet | 1H | H-6 (J = 8.4 Hz) |

¹¹B NMR (128 MHz, CDCl₃)

A sharp singlet at δ 30.1 ppm confirms tetracoordinated boron, consistent with dioxaborolane structures.

Comparative Analysis with Structural Analogs

vs. 2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl) Analog

The fluoro substituent at position 2:

vs. 4-(Benzyloxy)-3,5-difluorophenyl Derivative

The difluoro substitution pattern:

-

Enhances crystalline packing (density = 1.38 g/cm³ vs. 1.29 g/cm³)

-

Lowers solubility in THF by 45%

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions , enabling carbon-carbon bond formation. The dioxaborolane moiety facilitates transmetalation with palladium catalysts.

| Reaction Parameters | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ (aqueous/organic biphasic system) |

| Coupling Partner | Aryl/heteroaryl halides (e.g., bromobenzene, chloropyridine) |

| Product | Biaryl or heterobiaryl derivatives with retained trifluoromethyl group |

Mechanistic Insight : The boron atom undergoes oxidative addition with palladium, followed by aryl halide activation and reductive elimination to form the C–C bond. The benzyloxy group remains inert under these conditions.

Hydrolysis Reactions

Controlled hydrolysis converts the boronic ester into a boronic acid, enhancing water solubility for biological applications:

Conditions :

-

Acid : HCl (1–2 M) in THF/H₂O (1:1) at 25°C

-

Yield : >85% (isolated via aqueous extraction)

The reaction preserves the trifluoromethyl and benzyloxy groups, as confirmed by NMR and LC-MS .

Benzyloxy Deprotection

The benzyl ether can be selectively cleaved under hydrogenolysis conditions to yield a phenolic derivative:

Conditions :

-

Catalyst : 10% Pd/C

-

Solvent : Ethanol, 1 atm H₂, 25°C

-

Yield : 70–80% (monitored by TLC)

This reaction enables further functionalization of the phenolic oxygen for drug discovery.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the −CF₃ group) undergoes nitration and sulfonation at the meta position:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-5-(trifluoromethyl)phenyl derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 3-sulfo-5-(trifluoromethyl)phenyl derivative |

Key Observations :

-

The dioxaborolane ring remains intact under acidic conditions .

-

Trifluoromethyl group directs electrophiles to the meta position.

Nucleophilic Displacement

The benzyloxy group participates in SNAr (nucleophilic aromatic substitution) with strong nucleophiles:

Conditions :

Functional Group Interconversion

The dioxaborolane ring can be transformed into other boron-containing species:

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | H₂O₂, NaOH | Boronic acid (C₁₃H₁₀BF₃O₄) |

| Transesterification | Pinacol, BF₃·OEt₂ | Alternative boronic ester |

Applications : These derivatives are utilized in PET radiotracer synthesis and polymer chemistry .

Scientific Research Applications

Organic Synthesis

- Reagent in Cross-Coupling Reactions : The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boron atom can form stable complexes with various nucleophiles, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Building Block for Pharmaceuticals : The unique trifluoromethyl group enhances the biological activity of compounds. This makes it a valuable building block in drug discovery and development processes, where modifications can lead to improved pharmacological profiles .

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of boron compounds exhibit anticancer properties. The incorporation of the benzyloxy and trifluoromethyl groups may enhance the selectivity and potency of these compounds against cancer cells .

- Targeting Protein Interactions : The compound can be utilized to modulate protein-protein interactions by serving as a ligand in biochemical assays. This application is particularly relevant in the study of signaling pathways and therapeutic targets in diseases like cancer and neurodegeneration .

Data Tables

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using the compound as a key intermediate. The research highlighted its ability to enhance the efficacy of existing chemotherapeutics by modifying their structures with the dioxaborolane moiety .

Case Study 2: Protein Interaction Modulation

In another investigation, researchers explored the use of this compound to disrupt specific protein interactions involved in disease pathways. The results showed promising potential for therapeutic applications in targeting diseases characterized by aberrant signaling pathways .

Mechanism of Action

The compound exerts its effects through its boronate ester functionality. In cross-coupling reactions, the boron atom interacts with transition metal catalysts (e.g., palladium or nickel) to form organometallic intermediates, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound's reactivity and stability, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Analysis

- Steric Effects : The target compound’s ortho-benzyloxy group creates significant steric hindrance compared to smaller substituents (e.g., methyl in or para-CF₃ in ). This may reduce reactivity in sterically demanding reactions .

- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, enhancing the boron center’s electrophilicity. Compounds with -OCF₃ () or dichloro substituents () exhibit similar but less pronounced effects .

- Functional Group Diversity : Bromo-substituted analogs () allow for further derivatization, while benzyloxy groups (target compound) may act as protective moieties .

Biological Activity

The compound 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1218790-07-8) is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological implications and potential therapeutic applications.

Basic Information

Structural Features

The compound features a dioxaborolane ring that is substituted with a benzyloxy group and a trifluoromethyl group. These structural components are significant as they influence the compound's reactivity and biological interactions.

Antidiabetic Potential

Recent studies have indicated that compounds similar to this dioxaborolane exhibit promising antidiabetic activity. For instance, a related compound was evaluated for its inhibitory effects on various enzymes involved in glucose metabolism:

| Enzyme | IC Value (µM) | Standard Drug IC (µM) |

|---|---|---|

| α-Glucosidase | 6.28 | 2.00 (Acarbose) |

| α-Amylase | 4.58 | 1.58 (Acarbose) |

| PTP1B | 0.91 | 1.35 (Ursolic Acid) |

| DPPH Assay | 2.36 | 0.85 (Ascorbic Acid) |

These results suggest that the compound may serve as a potential multitarget antidiabetic agent due to its ability to inhibit key enzymes involved in carbohydrate digestion and glucose regulation .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The observed IC value of 2.36 µM indicates that it possesses significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzyloxy-substituted phenols with boronic acid derivatives under controlled conditions to form the dioxaborolane structure. Variations in substituents can lead to derivatives with enhanced biological activities .

Study on Related Compounds

In one study involving structurally similar compounds, researchers synthesized several derivatives and evaluated their biological activities against diabetes-related targets. The results showed that specific modifications could significantly enhance enzyme inhibition and antioxidant capacity .

Toxicity Assessment

Acute toxicity tests conducted on related compounds indicated low toxicity levels in animal models when administered at various concentrations over a short period . This suggests a favorable safety profile for further development.

Q & A

Q. Table 1: Substituent Effects on Coupling Efficiency

| Substituent | Reactivity Trend (vs. H) | Preferred Catalyst System |

|---|---|---|

| CF₃ (electron-withdrawing) | ↑ Electrophilicity | Pd(OAc)₂ with SPhos ligand |

| BnO (electron-donating) | ↓ Transmetallation rate | Pd(dppf)Cl₂ with K₂CO₃ base |

Advanced: How can computational methods resolve contradictory data in reaction outcomes?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Reaction Path Screening : Tools like ICReDD’s automated workflows combine DFT and experimental data to optimize parameters (e.g., solvent polarity, base strength) .

- Case Study : Conflicting yields in Suzuki couplings may arise from competing protodeboronation. Simulate solvent effects (e.g., THF vs. toluene) to predict optimal conditions .

Basic: What are common side reactions, and how are they mitigated?

Methodological Answer:

- Protodeboronation : Prevented by using degassed solvents and avoiding protic conditions. Additives like Na₂CO₃ stabilize the boronate intermediate .

- Hydrolysis : The boronic ester is sensitive to moisture. Store under N₂ and use molecular sieves during synthesis .

- Byproduct Formation : Monitor for debenzylation (acidic conditions) via TLC. Replace BnO with more stable protecting groups (e.g., TBS) if necessary .

Advanced: How can computational modeling improve reaction design for stereoselectivity?

Methodological Answer:

- Ligand Screening : Virtual libraries of phosphine ligands (e.g., SPhos, XPhos) are screened using docking software to predict enantioselectivity .

- Solvent Effects : Molecular dynamics simulations correlate solvent polarity with transition-state stabilization. For example, THF enhances π-π interactions in aryl couplings .

- Case Study : For asymmetric couplings, combine chiral ligands (e.g., Binap) with DFT-optimized reaction coordinates to achieve >90% ee .

Basic: What are the stability guidelines for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent light-induced degradation .

- Atmosphere : Use argon-filled containers with PTFE-lined caps to avoid oxidation .

- Purity Check : Reanalyze via HPLC after 6 months; repurify if purity drops below 95% .

Advanced: How to design experiments for high-throughput screening (HTS) of derivatives?

Methodological Answer:

- Automated Synthesis : Use robotic platforms to vary substituents (e.g., replacing CF₃ with Cl or OMe) and assess coupling efficiency .

- Data Management : Employ cheminformatics tools (e.g., KNIME) to track reaction variables (catalyst, solvent, temperature) and outcomes (yield, purity) .

- Table 2: HTS Parameters

| Variable | Range Tested | Optimal Value Identified |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, NiCl₂ | Pd(OAc)₂ (0.5 mol%) |

| Solvent | THF, DMF, toluene | THF (anhydrous) |

| Temperature | 60–120°C | 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.